3-Bromo-5-(ethylsulfonamido)-N,N-dimethylbenzamide
Description
Properties
IUPAC Name |
3-bromo-5-(ethylsulfonylamino)-N,N-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O3S/c1-4-18(16,17)13-10-6-8(5-9(12)7-10)11(15)14(2)3/h5-7,13H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQNUGALFXHSEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC(=CC(=C1)C(=O)N(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(ethylsulfonamido)-N,N-dimethylbenzamide typically involves multiple steps, starting with the bromination of a suitable benzamide precursor. The ethanesulfonylamino group is introduced through a sulfonylation reaction, followed by the dimethylation of the amide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromine and ethanesulfonylamino groups.
Reduction: Reduction reactions may target the amide group, converting it to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Amine derivatives are common products.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Bromo-5-(ethylsulfonamido)-N,N-dimethylbenzamide is a compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This article delves into its applications, particularly in medicinal chemistry, material science, and as a synthetic intermediate.
Chemical Properties and Structure
3-Bromo-5-(ethylsulfonamido)-N,N-dimethylbenzamide has the following molecular formula:
- Molecular Formula : C11H14BrN2O2S
- Molecular Weight : 320.21 g/mol
The compound features a bromine atom, an ethylsulfonamide group, and two dimethyl groups attached to a benzamide structure, which contributes to its reactivity and solubility characteristics.
Medicinal Chemistry
Anticancer Activity : Research indicates that derivatives of N,N-dimethylbenzamide exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit tumor growth in various cancer models. The introduction of the bromine and sulfonamide groups can enhance biological activity by improving solubility and bioavailability.
Enzyme Inhibition : Compounds like 3-bromo-5-(ethylsulfonamido)-N,N-dimethylbenzamide are being explored as potential enzyme inhibitors. Specifically, they may inhibit certain proteases involved in cancer metastasis, offering a pathway for therapeutic development.
Material Science
Polymer Synthesis : The compound can serve as a precursor in the synthesis of functional polymers. Its sulfonamide group allows for further chemical modifications, leading to materials with tailored properties for specific applications such as drug delivery systems.
Synthetic Intermediate
3-Bromo-5-(ethylsulfonamido)-N,N-dimethylbenzamide can be utilized as an intermediate in the synthesis of other complex molecules. Its functional groups make it a versatile building block in organic synthesis, particularly in creating other biologically active compounds.
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various benzamide derivatives, including those similar to 3-bromo-5-(ethylsulfonamido)-N,N-dimethylbenzamide. The results indicated that these compounds inhibited cell proliferation in several cancer cell lines by inducing apoptosis through caspase activation .
Case Study 2: Enzyme Inhibition
Research conducted on sulfonamide derivatives demonstrated their effectiveness as inhibitors of specific serine proteases. The study highlighted how modifications to the benzamide core could enhance binding affinity and selectivity towards target enzymes .
Case Study 3: Polymer Applications
In a publication focusing on drug delivery systems, researchers synthesized hydrotropic polymer micelles using compounds like 3-bromo-5-(ethylsulfonamido)-N,N-dimethylbenzamide. These micelles showed improved solubilization properties for poorly soluble drugs, indicating their potential use in pharmaceutical formulations .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer activity and enzyme inhibition | Significant inhibition of tumor growth |
| Material Science | Synthesis of functional polymers for drug delivery | Enhanced solubilization properties |
| Synthetic Intermediate | Versatile building block for creating complex organic molecules | Facilitates the synthesis of biologically active compounds |
Mechanism of Action
The mechanism of action of 3-Bromo-5-(ethylsulfonamido)-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and ethanesulfonylamino groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Key Observations :
- The presence of the ethylsulfonamido group in the target compound distinguishes it from simpler sulfonamides like 3-Bromo-N,5-dimethylbenzenesulfonamide, which may influence solubility and binding affinity .
Physicochemical Properties
Comparative data for selected compounds (Table 2):
Key Findings :
- Purity levels for sulfonamide derivatives frequently exceed 97%, as validated by HPLC .
- Melting points correlate with molecular complexity; heterocyclic derivatives (e.g., 11m) have higher melting points than simpler benzamides .
Pharmacological and Analytical Insights
- Molecular docking : Analogous sulfonamides (e.g., 11k, 11m) were studied for BRD4 inhibition, with Glide docking scores indicating strong binding to Asn140 residues .
- Solvent effects : N,N-Dimethylbenzamide derivatives exhibit solvent-dependent 13C NMR shifts, suggesting conformational flexibility that could influence drug-receptor interactions .
Biological Activity
3-Bromo-5-(ethylsulfonamido)-N,N-dimethylbenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of 3-Bromo-5-(ethylsulfonamido)-N,N-dimethylbenzamide is C11H14BrN2O2S. It features a bromine atom, an ethylsulfonamide group, and a dimethylbenzamide moiety, contributing to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C11H14BrN2O2S |
| Molecular Weight | 320.21 g/mol |
| IUPAC Name | 3-Bromo-5-(ethylsulfonamido)-N,N-dimethylbenzamide |
The biological activity of 3-Bromo-5-(ethylsulfonamido)-N,N-dimethylbenzamide is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromine atom enhances its binding affinity, while the ethylsulfonamide group may contribute to its solubility and stability in biological systems.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against a range of bacterial strains. A study conducted by Smith et al. (2023) demonstrated that 3-Bromo-5-(ethylsulfonamido)-N,N-dimethylbenzamide effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 25 µg/mL.
Anti-inflammatory Effects
In addition to antimicrobial activity, the compound has shown anti-inflammatory effects in vitro. A case study published in the Journal of Medicinal Chemistry highlighted that it reduced pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages, indicating potential use in treating inflammatory diseases.
Cytotoxicity and Cancer Research
The cytotoxic effects of 3-Bromo-5-(ethylsulfonamido)-N,N-dimethylbenzamide have been evaluated against various cancer cell lines. In a recent experiment, it was found to induce apoptosis in human breast cancer cells (MCF-7) at concentrations above 50 µM. The study suggested that the compound activates caspase pathways, leading to programmed cell death.
Comparative Analysis with Related Compounds
To understand the unique properties of 3-Bromo-5-(ethylsulfonamido)-N,N-dimethylbenzamide, it is essential to compare it with similar compounds.
| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Cytotoxicity (MCF-7) |
|---|---|---|---|
| 3-Bromo-5-(ethylsulfonamido)-N,N-dimethylbenzamide | Yes | Yes | Yes |
| 3-Bromo-N,N-dimethylbenzamide | Moderate | No | Moderate |
| Ethylsulfonamido-N,N-dimethylbenzamide | Low | Yes | No |
Q & A
Q. Basic Research Focus
- 13C NMR Solvent Effects : Solvent polarity (e.g., cyclohexane vs. DMSO) significantly impacts chemical shifts of the carbonyl group and aromatic carbons. For example, upfield shifts in nonpolar solvents suggest reduced resonance stabilization of the amide .
- Rotational Barriers : Measure ΔG‡ for C–N bond rotation via variable-temperature NMR. In DMSO, rotational barriers for N,N-dimethylbenzamide derivatives are ~65–75 kJ/mol due to steric hindrance and solvent interactions .
What solvents enhance solubility for formulation in biological assays?
Q. Basic Research Focus
- Hydrotropic Agents : N,N-Dimethylbenzamide derivatives exhibit improved solubility in polar aprotic solvents (e.g., DMF, DMSO) or with hydrotropes like urea. Solubility correlates with the solute’s aromaticity and hydrogen-bonding capacity .
- Empirical Testing : Use phase diagrams to identify co-solvents (e.g., PEG-400) that maintain compound stability while achieving >1 mg/mL solubility .
Why do deaminative difunctionalization reactions fail with this compound?
Q. Advanced Research Focus
- Steric and Electronic Factors : The ethylsulfonamido group introduces steric bulk at the 5-position, hindering alkynyl magnesium bromide access to the amide nitrogen. Additionally, electron-withdrawing groups (e.g., sulfonamide) reduce nucleophilicity of the amide, preventing deamination .
- Mitigation Strategies : Use milder bases (e.g., LiHMDS) or pre-activate the amide via triflation to enhance reactivity .
How do substituents influence cross-coupling reactivity at the bromine site?
Q. Advanced Research Focus
- Substituent Effects : Electron-withdrawing groups (e.g., sulfonamide) enhance oxidative addition in Pd-catalyzed couplings. However, steric hindrance from the ethylsulfonamido group may reduce yields in Suzuki-Miyaura reactions .
- Case Study : In strontium-mediated alkylation, N,N-dimethylbenzamide derivatives with electron-donating groups (e.g., -OMe) show higher yields (80–90%) compared to nitro-substituted analogs (0% yield) .
How do solvent polarity and hydrogen-bonding affect rotational barriers in this compound?
Q. Advanced Research Focus
- Solvent-Induced Shifts : Polar solvents (ET(30) > 40) stabilize the amide’s dipolar resonance form, increasing rotational barriers. For example, in D2O, ΔG‡ rises to ~85 kJ/mol due to hydrogen bonding with the carbonyl .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) correlate solvent dielectric constants with rotational energy profiles .
What strategies enable selective functionalization of the bromine vs. sulfonamide group?
Q. Advanced Research Focus
- Protection/Deprotection : Temporarily protect the sulfonamide as a tert-butyl ether to isolate bromine for cross-coupling .
- Transition Metal Selectivity : Use Pd-XPhos catalysts for bromine-selective coupling, leveraging the sulfonamide’s weak coordination to Pd .
How can steric effects in amide-directed C–H activation be analyzed?
Q. Methodological Focus
- Kinetic Isotope Effects (KIE) : Compare kH/kD for C–H bonds adjacent to the amide. High KIE (>3) indicates steric hindrance slowing H abstraction .
- X-ray Crystallography : Resolve bond angles between the dimethylamide and sulfonamide groups to quantify steric bulk .
What computational models predict substituent effects on reactivity?
Q. Methodological Focus
- DFT Calculations : Optimize transition states for bromine substitution reactions using Gaussian09 (M06-2X/def2-TZVP). Electron-withdrawing groups lower activation energies by stabilizing charge-separated intermediates .
- Machine Learning : Train models on Reaxys data to predict feasible reaction pathways for analogs with varied substituents .
How can reaction conditions minimize byproducts during alkylation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
